molecular formula C8H15NO2 B12871856 (2S,4S)-4-propylpyrrolidine-2-carboxylic Acid

(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid

Cat. No.: B12871856
M. Wt: 157.21 g/mol
InChI Key: DQHUOKOFSXEEAW-BQBZGAKWSA-N
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Description

(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a propyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where the propyl group or other substituents are replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-propylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This interaction can lead to changes in metabolic pathways and cellular processes . Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its specificity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid is unique due to its specific (2S,4S) configuration, which imparts distinct chemical reactivity and biological activity. This stereochemistry allows for selective interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S,4S)-4-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1

InChI Key

DQHUOKOFSXEEAW-BQBZGAKWSA-N

Isomeric SMILES

CCC[C@H]1C[C@H](NC1)C(=O)O

Canonical SMILES

CCCC1CC(NC1)C(=O)O

Origin of Product

United States

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